molecular formula C8H12ClIN4 B13780392 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide CAS No. 92305-17-4

1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide

Katalognummer: B13780392
CAS-Nummer: 92305-17-4
Molekulargewicht: 326.56 g/mol
InChI-Schlüssel: ASGQKQGFMHGDCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide typically involves the reaction of 2-chlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The hydroiodide salt is then formed by reacting the guanidine derivative with hydroiodic acid. The reaction conditions usually involve controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

92305-17-4

Molekularformel

C8H12ClIN4

Molekulargewicht

326.56 g/mol

IUPAC-Name

1-amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide

InChI

InChI=1S/C8H11ClN4.HI/c9-7-4-2-1-3-6(7)5-12-8(10)13-11;/h1-4H,5,11H2,(H3,10,12,13);1H

InChI-Schlüssel

ASGQKQGFMHGDCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN=C(N)NN)Cl.I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.